1-methyl-N-[(Z)-thiophen-2-ylmethylideneamino]bicyclo[4.1.0]heptane-7-carboxamide
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Overview
Description
1-methyl-N-[(Z)-thiophen-2-ylmethylideneamino]bicyclo[410]heptane-7-carboxamide is a complex organic compound featuring a bicyclic structure with a thiophene ring and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[(Z)-thiophen-2-ylmethylideneamino]bicyclo[4.1.0]heptane-7-carboxamide typically involves multiple steps, starting with the formation of the bicyclo[4.1.0]heptane core. This can be achieved through a [2+2] cycloaddition reaction, often utilizing photochemistry to create the bicyclic structure . The thiophene ring is then introduced via a condensation reaction with thiophene-2-carbaldehyde under specific conditions to form the imine linkage .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[(Z)-thiophen-2-ylmethylideneamino]bicyclo[4.1.0]heptane-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the carboxamide group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
1-methyl-N-[(Z)-thiophen-2-ylmethylideneamino]bicyclo[41
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving thiophene derivatives.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with unique properties due to its bicyclic structure.
Mechanism of Action
The mechanism of action of 1-methyl-N-[(Z)-thiophen-2-ylmethylideneamino]bicyclo[4.1.0]heptane-7-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The imine linkage may also play a role in binding to biological targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
Norcarane (bicyclo[4.1.0]heptane): Shares the bicyclic core but lacks the thiophene and carboxamide groups.
Bicyclo[2.1.1]hexane: Another bicyclic compound with different ring sizes and substituents.
Uniqueness
1-methyl-N-[(Z)-thiophen-2-ylmethylideneamino]bicyclo[4.1.0]heptane-7-carboxamide is unique due to its combination of a bicyclic core with a thiophene ring and a carboxamide group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-methyl-N-[(Z)-thiophen-2-ylmethylideneamino]bicyclo[4.1.0]heptane-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-14-7-3-2-6-11(14)12(14)13(17)16-15-9-10-5-4-8-18-10/h4-5,8-9,11-12H,2-3,6-7H2,1H3,(H,16,17)/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWXNMVNVMMHTM-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1C2C(=O)NN=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCCCC1C2C(=O)N/N=C\C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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